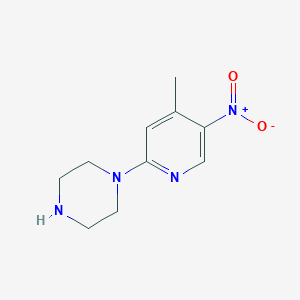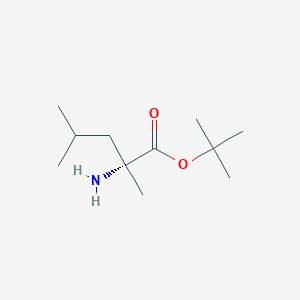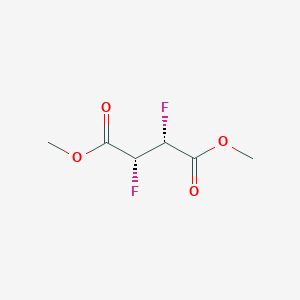![molecular formula C10H7BrF2S B15199622 5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene](/img/structure/B15199622.png)
5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene is a polyhalogenated thiophene derivative. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are of significant interest due to their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene typically involves the halogen dance reaction, which is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems for subsequent functionalization .
Industrial Production Methods
Industrial production methods for polyhalogenated thiophene derivatives, including this compound, often involve direct formylation or carboxylation of polyhalo-substituted thiophenes. This process can be challenging due to the difficulty in obtaining these compounds, especially those containing iodine atoms .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents used in these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organometallic compounds can lead to the formation of new thiophene derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene has several scientific research applications, including:
Material Science: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Electronics: Utilized in the fabrication of organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-(difluoromethyl)-7-methylbenzo[b]thiophene is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C10H7BrF2S |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethyl)-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H7BrF2S/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4,10H,1H3 |
InChI Key |
LMEJEWUBHWVONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=C2)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


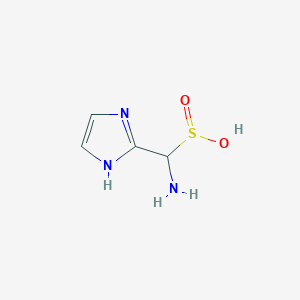
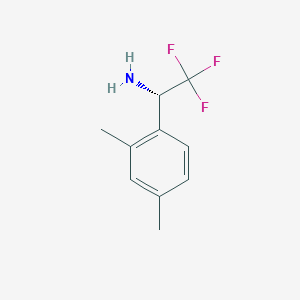
![N-(sec-Butyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15199562.png)
![5-Bromo-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15199566.png)
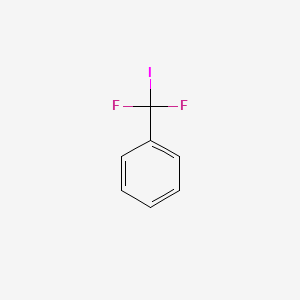
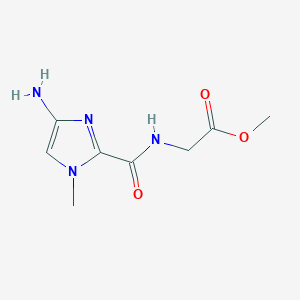
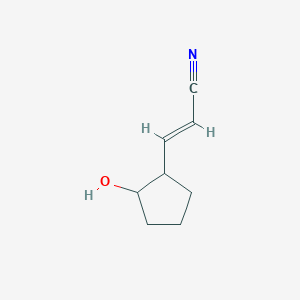
![2-(3-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15199612.png)

